(5-Methyl-2-sulfamoylphenyl)boronic acid
Description
Overview of Organoboron Chemistry and its Significance in Modern Synthesis
Organoboron chemistry, the study of compounds containing a carbon-boron bond, has become an indispensable tool in modern organic synthesis. nih.gov The unique electronic properties of boron, particularly its vacant p-orbital, confer Lewis acidity and allow for a diverse range of chemical transformations.
The history of boronic acid chemistry dates back to 1860 when Edward Frankland first synthesized a boronic acid. nih.gov However, it was the pioneering work of Herbert C. Brown on hydroboration in the mid-20th century, for which he was awarded the Nobel Prize in Chemistry in 1979, that truly unlocked the synthetic potential of organoboranes. Subsequently, the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has solidified the importance of boronic acids as key building blocks in organic synthesis. nih.gov
Arylboronic acids exhibit remarkable structural diversity, with a wide array of substituents that can be introduced onto the aromatic ring. These substituents can modulate the electronic and steric properties of the molecule, thereby influencing its reactivity. nih.gov The boronic acid moiety itself can participate in a variety of reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by coupling with organic halides. nih.gov
Chan-Lam Coupling: Formation of carbon-heteroatom bonds (C-N, C-O, C-S) by coupling with amines, alcohols, or thiols.
Oxidation: Conversion of the boronic acid group to a hydroxyl group.
Protodeboronation: Cleavage of the carbon-boron bond and replacement with a hydrogen atom.
The presence of different substituents on the phenyl ring can fine-tune the reactivity of the boronic acid in these transformations.
The Role of Sulfamoyl Functional Groups in Advanced Chemical Synthesis and Medicinal Chemistry
The sulfamoyl group (-SO₂NH₂) is a key functional group in both chemical synthesis and medicinal chemistry. Its presence in a molecule can significantly influence its physical, chemical, and biological properties.
The sulfonamide motif, which contains the sulfamoyl group, is a well-established pharmacophore found in a wide range of therapeutic agents. nih.gov Sulfonamide-containing drugs have demonstrated a broad spectrum of biological activities, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory properties. The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to effectively interact with biological targets such as enzymes and receptors. nih.gov
Several synthetic strategies are employed to introduce sulfamoyl moieties into organic molecules. A common method involves the reaction of a sulfonyl chloride with an amine. nih.gov Other approaches include the oxidation of sulfonamides and the use of sulfamoyl chlorides. The choice of synthetic route often depends on the specific substrate and the desired final product.
Rationale for Investigating (5-Methyl-2-sulfamoylphenyl)boronic Acid: Bridging Boronic Acid and Sulfamoyl Chemistry
The compound this compound represents a fascinating molecular architecture that combines the key features of both arylboronic acids and sulfonamides. The rationale for its investigation stems from the potential for synergistic or unique properties arising from the interplay of these two important functional groups within the same molecule.
The presence of the boronic acid group makes it a valuable building block for the synthesis of more complex molecules through cross-coupling reactions. researchgate.net Simultaneously, the sulfamoyl group can impart desirable physicochemical properties and potential biological activity. nih.gov The relative positions of the methyl and sulfamoyl groups on the phenyl ring can also influence the molecule's conformation and reactivity. Structure-activity relationship (SAR) studies on related sulfamoyl-substituted compounds have shown that the nature and position of substituents on the phenyl ring can significantly impact biological activity. nih.gov
While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its structure suggests its utility as a versatile intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The methyl group can provide steric bulk and influence electronic properties, while the ortho-sulfamoyl group can engage in intramolecular interactions and modulate the acidity and reactivity of the boronic acid moiety.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 1381759-84-7 |
| Molecular Formula | C₇H₁₀BNO₄S |
| Molecular Weight | 215.04 g/mol |
| IUPAC Name | This compound |
Properties
IUPAC Name |
(5-methyl-2-sulfamoylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-5-2-3-7(14(9,12)13)6(4-5)8(10)11/h2-4,10-11H,1H3,(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZOPXKIHAVLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)S(=O)(=O)N)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 5 Methyl 2 Sulfamoylphenyl Boronic Acid in Organic Synthesis
Carbon-Carbon Bond Formation via Boronic Acid Coupling
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons from simpler precursors. (5-Methyl-2-sulfamoylphenyl)boronic acid is an effective coupling partner in several powerful C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.
Suzuki-Miyaura Cross-Coupling Reactions with Diverse Coupling Partners
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide. A well-documented application of this compound is found in the synthesis of the potent phosphodiesterase 4 (PDE4) inhibitor, GSK256066. In this synthesis, the boronic acid is coupled with a complex heterocyclic partner, demonstrating its utility in constructing intricate drug candidates.
The core reaction involves coupling this compound with N-(4-iodo-2-methyl-1H-indol-5-yl)acetamide. This transformation is pivotal for linking the two key fragments of the final molecule.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and its associated ligands. For the coupling of this compound in the synthesis of GSK256066, a classic and highly effective catalyst system is employed.
Catalyst: Tetrakis(triphenylphosphine)palladium(0), often abbreviated as Pd(PPh₃)₄, is the palladium source. This is a Pd(0) complex, which is the active oxidation state required to initiate the catalytic cycle via oxidative addition to the organic halide.
Ligand: Triphenylphosphine (B44618) (PPh₃) serves as the ligand. In this system, the phosphine (B1218219) ligands stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The relatively bulky nature of triphenylphosphine ligands favors the formation of coordinatively unsaturated palladium species that are active in the catalytic process.
The selection of a base is also critical. In this specific synthesis, sodium carbonate (Na₂CO₃) is used in an aqueous solution. The base activates the boronic acid by converting it into a more nucleophilic boronate species, which is necessary for the transmetalation step where the organic group is transferred from boron to the palladium center.
| Component | Specific Reagent | Function |
|---|---|---|
| Palladium Source | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst; facilitates C-C bond formation. |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst and modulates its reactivity. |
| Base | Sodium Carbonate (Na₂CO₃) | Activates the boronic acid to form a nucleophilic boronate. |
| Solvent System | 1,2-Dimethoxyethane / Water / Ethanol | Provides a multiphasic system to dissolve both organic and inorganic reagents. |
The utility of a coupling reaction is often defined by its tolerance for various functional groups present on the coupling partners. The synthesis of GSK256066 provides an excellent example of the functional group tolerance in a Suzuki-Miyaura reaction involving this compound.
Boronic Acid Substrate: The this compound itself contains a free sulfamoyl group (-SO₂NH₂) and a methyl group. Both of these functionalities remain intact throughout the reaction, demonstrating their compatibility with the palladium-catalyzed coupling conditions. The sulfamoyl group, in particular, is an important pharmacophore that is tolerated well.
Coupling Partner: The partner molecule, N-(4-iodo-2-methyl-1H-indol-5-yl)acetamide, is a complex iodo-indole derivative. It features several functional groups, including a secondary amide (-NHC(O)CH₃), an N-H bond within the indole (B1671886) ring, and a methyl group. The reaction proceeds without affecting these sensitive groups, highlighting the chemoselectivity of the Suzuki-Miyaura coupling. The C-I bond is selectively activated by the palladium catalyst over the C-N and N-H bonds present in the molecule.
This specific example underscores the reaction's broad applicability, allowing for the late-stage coupling of complex, highly functionalized fragments without the need for extensive protecting group strategies.
Transition-Metal-Free ipso-Functionalization Reactions of Arylboronic Acids
While transition metals like palladium are dominant in cross-coupling, there is growing interest in transition-metal-free transformations of arylboronic acids. These reactions focus on the direct conversion of the carbon-boron (C-B) bond into a new bond, a process known as ipso-functionalization. Although specific examples involving this compound are not prominently featured in the literature, the general principles apply. Such reactions typically use strong oxidants or specific reagents to replace the boronic acid group with other functionalities, such as a hydroxyl (-OH), nitro (-NO₂), or halogen group. For instance, treatment of a generic arylboronic acid with an oxidant like hydrogen peroxide can lead to the formation of a phenol (B47542). These methods offer an alternative pathway to functionalized aromatics without the cost and potential toxicity of metal catalysts.
Other Boronic Acid-Mediated C-C Bond Forming Transformations (e.g., Petasis Reaction, Rhodium-Catalyzed Additions)
Beyond the Suzuki-Miyaura reaction, arylboronic acids are reagents in other important C-C bond-forming transformations. However, specific applications of this compound in these reactions are not widely reported.
Petasis Reaction: The Petasis reaction, or borono-Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound (often an α-hydroxy aldehyde), and an organoboronic acid. It is a powerful tool for synthesizing substituted amines and α-amino acids. In this reaction, the arylboronic acid acts as the nucleophile, transferring its aryl group to an iminium ion formed in situ.
Rhodium-Catalyzed Additions: Rhodium catalysts can mediate the 1,2-addition or 1,4-conjugate addition of arylboronic acids to various electrophiles, such as aldehydes, ketones, and α,β-unsaturated systems. These reactions provide a direct method for arylating carbonyl compounds and are often performed under mild conditions with high enantioselectivity when chiral ligands are used.
Carbon-Heteroatom Bond Formation Pathways
In addition to forming C-C bonds, the C-B bond of arylboronic acids can be transformed into carbon-heteroatom (C-X) bonds, where X is typically nitrogen (N), oxygen (O), or sulfur (S). These reactions, such as the Chan-Lam coupling, provide direct routes to anilines, phenols, and thioethers. The Chan-Lam reaction typically employs copper catalysts to couple arylboronic acids with N-H or O-H containing compounds. While these are established methods for arylboronic acids in general, specific examples detailing the use of this compound in these C-X bond-forming pathways are not extensively documented in readily available scientific literature. The reactivity would be expected to be analogous to other substituted phenylboronic acids, allowing for the potential synthesis of the corresponding anilines or phenols under appropriate copper-catalyzed conditions.
Oxidative Conversions of the Boronic Acid Moiety (e.g., Hydroxylation to Phenols)
The transformation of arylboronic acids into phenols, known as oxidative hydroxylation or deboronation, is a fundamental and widely utilized reaction in organic synthesis. This process involves the cleavage of the carbon-boron (C–B) bond and the formation of a carbon-oxygen (C–O) bond. For this compound, this conversion yields 4-methyl-2-sulfamoylphenol, a valuable intermediate in medicinal chemistry.
The general mechanism for this transformation begins with the activation of the boronic acid, typically by a base, to form a more nucleophilic boronate species. An oxidant, most commonly hydrogen peroxide (H₂O₂), then coordinates to the electron-deficient boron atom. This is followed by the rate-limiting step: a 1,2-migratory insertion where the aryl group shifts from the boron to the adjacent oxygen atom, displacing the hydroxide (B78521). rsc.org The resulting borate (B1201080) ester is then hydrolyzed under the reaction conditions to afford the final phenol product and boric acid. rsc.org
A variety of reaction conditions have been developed to achieve this transformation, highlighting its versatility. While basic hydrogen peroxide is the classic reagent, numerous metal-free and catalytic systems have emerged to promote greener and milder conversions.
Key Methodologies for Oxidative Hydroxylation:
Hydrogen Peroxide: The most common method involves treating the arylboronic acid with an excess of hydrogen peroxide in the presence of a base like sodium hydroxide (NaOH) in a solvent mixture such as THF/water. This method is robust and generally provides high yields. wikipedia.org
Metal-Catalyzed Systems: Cobalt-porphyrin complexes, activated by blue-light irradiation, can catalyze the aerobic hydroxylation of arylboronic acids. This eco-friendly approach uses molecular oxygen from the air as the terminal oxidant. acs.org
Organocatalytic Systems: Flavin derivatives can act as biomimetic catalysts for the aerobic oxidative hydroxylation, using molecular oxygen with a stoichiometric reductant like hydrazine (B178648) or ascorbic acid. These reactions proceed under mild conditions and are compatible with a wide range of functional groups. wikipedia.org
Benzoquinone-Promoted Oxidation: In a metal-free approach, a catalytic amount of benzoquinone can promote the aerobic oxidation of arylboronic acids in water, with air serving as the ultimate oxidant. acs.org
The presence of the electron-withdrawing sulfamoyl group in this compound can influence the reaction rate. Electron-deficient arylboronic acids may exhibit different kinetics compared to electron-rich counterparts, but the oxidative hydroxylation is generally a high-yielding and reliable transformation across a broad electronic spectrum of substrates.
| Method | Oxidant | Catalyst/Promoter | Typical Conditions | Key Advantages |
|---|---|---|---|---|
| Classical Method | H₂O₂ | NaOH (Base) | THF/H₂O, 0°C to RT | High yield, well-established |
| Photoredox Catalysis | O₂ (Air) | Co(II)-porphyrin complex | Blue light, Et₃N, CH₃CN/H₂O | Eco-friendly, uses air as oxidant acs.org |
| Organocatalysis | O₂ (Air) | Flavin derivative | Hydrazine, MeCN, RT | Metal-free, mild conditions wikipedia.org |
| BQ-Promoted | O₂ (Air) | Benzoquinone (BQ) | KOH, H₂O, 100°C | Metal-free, uses water as solvent acs.org |
Amination and Halogenation Reactions
Beyond oxidation, the boronic acid moiety of this compound is a versatile handle for the introduction of nitrogen and halogen substituents through ipso-substitution, where the C–B bond is replaced by a C–N or C–X bond.
Amination Reactions: The Chan-Lam coupling reaction is a powerful method for forming C–N bonds using copper catalysts. researchgate.netnih.gov This reaction is particularly relevant for substrates like this compound. In a highly pertinent application, arylboronic acids can be coupled with sulfamoyl azides in the presence of a copper(I) chloride catalyst to generate unsymmetrical N-arylsulfamides. nih.govresearchgate.net This transformation proceeds at room temperature in methanol (B129727) and demonstrates that the sulfamoyl group is compatible with the reaction conditions, while the boronic acid serves as the reactive site for arylation. nih.gov The proposed mechanism involves coordination of the sulfamoyl azide (B81097) to the Cu(I) catalyst, followed by transmetalation with the arylboronic acid and reductive elimination to form the C–N bond. nih.gov
Metal-free amination protocols have also been developed, providing access to primary anilines from arylboronic acids using specific aminating agents like O-(2,4-dinitrophenyl)hydroxylamine. nih.gov These methods offer an alternative pathway that avoids transition metal catalysts.
Halogenation Reactions: The direct, regioselective conversion of arylboronic acids to aryl halides is a valuable transformation that avoids the challenges associated with electrophilic aromatic substitution. This ipso-halogenation can be achieved for chlorination, bromination, and iodination using various reagents.
Chlorination and Bromination: N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are effective reagents for the ipso-halogenation of arylboronic acids. The reaction can be performed in water, often promoted by sodium halides, providing an environmentally friendly route to aryl chlorides and bromides. acs.org Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have also proven effective for bromination. rsc.org
Iodination: A range of iodinating agents can be used, including molecular iodine (I₂) with a suitable oxidant or base, N-iodosuccinimide (NIS), or a combination of sodium iodide and an oxidant like chloramine-T. rsc.org These methods are generally high-yielding and tolerate a wide variety of functional groups.
| Halogenation | Reagent(s) | Typical Conditions | Reference |
|---|---|---|---|
| Chlorination | N-Chlorosuccinimide (NCS) / NaCl | H₂O, RT | acs.org |
| Bromination | N-Bromosuccinimide (NBS) / NaBr | H₂O, RT | acs.org |
| Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | NaOMe (cat.), CH₂Cl₂ | rsc.org |
| Iodination | NaI / Chloramine-T | MeOH, RT | rsc.org |
Influence of Sulfamoyl Substitution on Reaction Kinetics and Selectivity
Electronic and Steric Effects of the Sulfamoyl Group on Boronic Acid Reactivity
The sulfamoyl (–SO₂NH₂) group, positioned ortho to the boronic acid in this compound, exerts significant electronic and steric effects that modulate the reactivity of the C–B bond.
Electronic Effects: The sulfamoyl group is strongly electron-withdrawing due to the electronegativity of the oxygen and nitrogen atoms and the high oxidation state of the sulfur atom. This has several consequences:
Increased Lewis Acidity: The electron-withdrawing nature of the sulfamoyl group decreases the electron density on the aromatic ring and, consequently, on the boron atom. This enhances the Lewis acidity of the boronic acid, making it more susceptible to nucleophilic attack at the boron center. This can facilitate the initial steps of many reactions, such as the formation of the boronate species required for Suzuki-Miyaura coupling or oxidative hydroxylation.
Effect on Transmetalation: In cross-coupling reactions, the electron-deficient nature of the aryl group can slow down the transmetalation step, which is often the rate-determining step. However, the increased Lewis acidity can also promote the formation of the "ate" complex, which can sometimes compensate for this effect.
Influence on Degradation: The electronic effect is critical in determining the stability of the compound. Arylboronic acids with strong electron-withdrawing groups are particularly susceptible to base-promoted protodeboronation, a key degradation pathway.
Steric Effects: The placement of the bulky sulfamoyl group at the ortho position creates significant steric hindrance around the boronic acid moiety.
Inhibition of Coplanarity: The steric bulk can hinder the free rotation around the C–B bond and may force the B(OH)₂ group out of the plane of the aromatic ring. This can disrupt π-conjugation between the ring and the empty p-orbital of boron, further influencing its electronic properties and reactivity.
Steric Shielding: The sulfamoyl group can physically block the approach of reagents, catalysts, or coupling partners to the reactive boron center. This steric shielding can decrease reaction rates, particularly in sterically demanding cross-coupling reactions. For instance, in Chan-Lam coupling reactions, ortho-substituted arylboronic acids sometimes exhibit lower reactivity or require longer reaction times. researchgate.net
The combination of these electronic and steric factors results in a unique reactivity profile for this compound, which must be considered when designing synthetic routes.
Potential for Intramolecular Interactions or Directed Reactivity
The ortho-positioning of the sulfamoyl and boronic acid groups allows for potential intramolecular interactions that can significantly influence the compound's conformation and reactivity. The most likely interaction is the formation of an intramolecular hydrogen bond, creating a stable six-membered quasi-ring.
Two primary modes of intramolecular hydrogen bonding are possible:
N–H···O=B Interaction: The hydrogen atom on the sulfamoyl nitrogen (N–H) can act as a hydrogen bond donor to one of the oxygen atoms of the boronic acid group.
O–H···O=S Interaction: A hydrogen atom from one of the hydroxyl groups of the boronic acid (O–H) can act as a hydrogen bond donor to one of the sulfonyl oxygens (S=O).
Studies on structurally similar compounds, such as ortho-sulfonamidobenzamides, have confirmed the presence of strong intramolecular hydrogen bonds between an N–H donor and a carbonyl oxygen acceptor, forming a stable six-membered ring. A similar stabilizing interaction is highly probable in this compound.
Consequences of Intramolecular Interactions:
Conformational Rigidity: The hydrogen bond locks the molecule into a more rigid, planar conformation. This pre-organization can lower the entropic barrier for certain reactions, potentially increasing their rates.
Directed Reactivity: The fixed orientation of the functional groups can act as a directing group in certain reactions, influencing the regioselectivity of transformations on the aromatic ring or modulating the approach of a metallic catalyst.
Modulation of Acidity: Intramolecular hydrogen bonding can affect the acidity of both the boronic acid protons and the sulfamoyl N-H proton, which in turn influences the formation of reactive intermediates under basic conditions.
These intramolecular forces can stabilize the molecule against certain degradation pathways while potentially facilitating specific desired transformations, acting as a key controlling element in its chemical behavior.
Stability and Degradation Pathways of Boronic Acid and Sulfamoyl Moieties in Complex Reaction Environments
Both the boronic acid and sulfamoyl functional groups possess inherent stability limitations that can lead to degradation under specific reaction conditions. Understanding these pathways is crucial for optimizing reaction yields and purity.
Stability and Degradation of the Boronic Acid Moiety: The C–B bond is susceptible to cleavage under various conditions, with the two most common degradation pathways being protodeboronation and oxidation. acs.org
Protodeboronation: This is the cleavage of the C–B bond by a proton source, replacing the boronic acid group with a hydrogen atom (Ar–B(OH)₂ + H⁺ → Ar–H). This process can occur under both acidic and basic conditions, but the mechanism and substrate susceptibility differ. For this compound, which is highly electron-deficient due to the ortho-sulfamoyl group, base-promoted protodeboronation is the more significant concern. Under basic conditions, the formation of the anionic tetracoordinate boronate species [ArB(OH)₃]⁻ makes the aryl ring more susceptible to protonolysis, especially when the ring is destabilized by strong electron-withdrawing groups. acs.org This degradation is often a competing side reaction in base-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. acs.org
Oxidation: As discussed in section 3.2.1, oxidative cleavage of the C–B bond to form a phenol is a common pathway. While synthetically useful, it can also be an undesired degradation route if not intended. The presence of ambient oxygen or other oxidizing species in a reaction mixture can lead to the formation of the corresponding phenol byproduct, reducing the yield of the desired transformation. rsc.orgacs.org
Stability and Degradation of the Sulfamoyl Moiety: The sulfamoyl group is generally considered a robust functional group, often used as a protecting group for amines due to its stability across a wide range of conditions.
Hydrolytic Stability: Sulfonamides are highly resistant to cleavage under basic and moderately acidic conditions. However, they can be cleaved under forcing acidic conditions, for instance, with strong acids like trifluoromethanesulfonic acid at elevated temperatures. Under the typical basic or neutral conditions used for many boronic acid reactions (e.g., Suzuki, Chan-Lam couplings), the sulfamoyl group is generally stable.
Nucleophilic Displacement: While the S–N bond is strong, the entire sulfamoyl group can be displaced from an activated aromatic ring by potent nucleophiles under specific conditions, although this is not a common degradation pathway under standard synthetic protocols.
Reductive Cleavage: The S–N bond can be cleaved under certain reductive conditions (e.g., using dissolving metals), but these are not typically employed in the context of the oxidative or cross-coupling reactions discussed.
In a complex reaction environment, the primary stability concern for this compound is the integrity of the C–B bond, which is vulnerable to both protic and oxidative cleavage, particularly under basic conditions. The sulfamoyl group, by contrast, is expected to remain stable under most conditions used to transform the boronic acid moiety.
Academic Applications of 5 Methyl 2 Sulfamoylphenyl Boronic Acid in Chemical Biology and Medicinal Chemistry Research
Molecular Recognition and Reversible Covalent Interactions
The boronic acid group is a key player in the molecular recognition capabilities of (5-Methyl-2-sulfamoylphenyl)boronic acid. It can participate in reversible covalent bonding, forming stable complexes with various biomolecules. This property is central to its use in developing sensors and inhibitors.
Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common structural motifs in biomolecules like sugars and nucleosides. nih.govnih.gov This interaction results in the formation of five- or six-membered cyclic boronate esters. nih.gov The stability of these esters is influenced by factors such as the pH of the solution and the structure of the diol. nih.gov
The interaction is based on the Lewis acidity of the boron atom. In aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.govresearchgate.net The tetrahedral boronate is the species that reacts with diols to form the cyclic ester. researchgate.net This reversible binding has been extensively utilized in the development of fluorescent sensors for saccharides. nih.govnih.gov For instance, the binding of a sugar to a boronic acid can alter the fluorescence properties of a nearby fluorophore, allowing for the quantification of the sugar. nih.gov
Studies have shown that the binding affinity of boronic acids for diols is dependent on the structure of the sugar. nih.gov For example, sugars in their furanose form tend to exhibit higher binding constants. nih.gov This selectivity allows for the design of boronic acid-based receptors that can differentiate between various monosaccharides.
| Biomolecule Class | Specific Examples | Interaction Site |
|---|---|---|
| Sugars (Monosaccharides) | Glucose, Fructose, Galactose | cis-Diol groups |
| Sugars (Disaccharides) | Sucrose, Lactose, Maltose | cis-Diol groups on constituent monosaccharides |
| Nucleosides | Adenosine, Guanosine, Cytidine, Uridine | Ribose sugar moiety |
The electrophilic boron atom of boronic acids can also interact with nucleophilic amino acid residues, such as serine and threonine, which are commonly found in the active sites of enzymes. nih.gov This interaction leads to the formation of a stable, tetracoordinated boronate complex, which can effectively inhibit the enzyme's activity. nih.govnih.gov This mechanism is particularly relevant for serine proteases and threonine proteases. nih.gov
The formation of this adduct mimics the tetrahedral transition state of the enzymatic reaction, making boronic acids potent transition-state analog inhibitors. mdpi.com The stability of the boronate complex is a key determinant of the inhibitory potency.
The structure of this compound, with its boronic acid and sulfamoyl groups, presents potential sites for the chelation of metal ions. Metalloenzymes, which contain metal ions like zinc in their active sites, are crucial for many biological processes. nih.gov The sulfamoyl group, with its nitrogen and oxygen atoms, and the hydroxyl groups of the boronic acid can act as ligands to coordinate with a zinc ion. nih.gov
Enzyme Inhibition and Biological Target Engagement
The ability of this compound to engage with biological targets has been investigated in the context of several important enzyme classes, including proteasomes and β-lactamases.
The proteasome is a large protein complex responsible for the degradation of unwanted or damaged proteins in cells. researchgate.netnih.gov Its inhibition is a validated strategy for cancer therapy. nih.gov Boronic acid-containing compounds, most notably bortezomib (B1684674), are potent proteasome inhibitors. nih.govresearchgate.net
The mechanism of inhibition involves the boronic acid moiety forming a stable, covalent bond with the N-terminal threonine residue in the active site of the proteasome's β5 subunit. nih.govresearchgate.nettum.de This interaction blocks the chymotrypsin-like activity of the proteasome, leading to an accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells. nih.govnih.gov The specificity of boronic acids for the proteasome's active site contributes to their efficacy as inhibitors. researchgate.net
| Inhibitor Moiety | Proteasome Residue | Type of Interaction | Consequence |
|---|---|---|---|
| Boronic Acid | N-terminal Threonine (Thr1) | Reversible Covalent Bond | Inhibition of Proteolytic Activity |
β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, such as penicillins and cephalosporins. nih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. semanticscholar.org Boronic acids have been developed as inhibitors of serine-β-lactamases. frontiersin.org
Similar to their mechanism of action against proteasomes, boronic acid inhibitors form a covalent adduct with the catalytic serine residue in the active site of the β-lactamase. mdpi.com This mimics the tetrahedral intermediate of the hydrolysis reaction and effectively blocks the enzyme's activity. mdpi.com By inhibiting β-lactamases, these compounds can restore the efficacy of β-lactam antibiotics against resistant bacteria. nih.govnih.gov
A boronic acid derivative, SM23, has been shown to be a potent inhibitor of class C β-lactamases, with a Ki of 4 nM against Pseudomonas-derived cephalosporinase-3 (PDC-3). frontiersin.org Furthermore, some phenylboronic acid derivatives have demonstrated activity against both class A and class C β-lactamases. nih.gov This broad-spectrum activity is highly desirable for combating the diverse range of β-lactamases produced by pathogenic bacteria.
| Compound | Enzyme Target | Inhibition Constant (Ki) |
|---|---|---|
| SM23 | PDC-3 (Class C) | 4 nM |
| SM23 | AmpC (Class C) | 1 nM |
| SM23 | ADC-7 (Class C) | 20 nM |
| SM23 | CTXM-16 (Class A) | 420 nM |
| SM23 | TEM-1 (Class A) | 64 nM |
Exploration of Histone Deacetylase (HDAC) Inhibition
The compound this compound has been investigated for its potential as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in gene expression and regulation by removing acetyl groups from lysine (B10760008) residues of histone and non-histone proteins. nih.govmdpi.com The deacetylation of histones leads to a more compact chromatin structure, which generally results in transcriptional repression. nih.govmdpi.com In various diseases, including cancer, the balance between histone acetylation and deacetylation is often disrupted. nih.govmdpi.com Therefore, HDAC inhibitors have emerged as a promising class of therapeutic agents. nih.govyoutube.com
Guided by the catalytic mechanism of HDACs, researchers have designed and synthesized boronic acid-based HDAC inhibitors. nih.gov Molecular modeling studies suggest that the hydrated boronic acid moiety can interact with the zinc ion and key amino acid residues, such as Tyr and His, within the active site of HDACs. nih.gov This interaction is crucial for the inhibitory activity. Some boronic acid derivatives have demonstrated potent HDAC-inhibitory activity, comparable to clinically used inhibitors like suberoylanilide hydroxamic acid (SAHA). nih.gov Western blot analyses have confirmed that the anticancer effects of these compounds are linked to HDAC inhibition. nih.gov
It is worth noting that new HDAC inhibitors are being developed to be more specific in targeting histone deacetylase enzymes to reduce potential side effects. youtube.com
Assessment of Carbonic Anhydrase Inhibition Activity
This compound belongs to a class of compounds that have been evaluated for their ability to inhibit carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. mdpi.comnih.gov
The primary sulfonamide group is a well-established zinc-binding group for CA inhibitors. nih.gov Structure-activity relationship (SAR) studies on related sulfonamides have shown that modifications to the benzene (B151609) ring can significantly impact binding affinity and selectivity for different CA isozymes. nih.govunifi.it For instance, variations of substituents on the benzenesulfonamide (B165840) ring have led to compounds with extremely high binding affinity and selectivity for the tumor-associated CAIX isozyme over other CA isozymes. nih.gov The selectivity is attributed to specific interactions within the enzyme's active site. nih.gov While specific inhibitory data for this compound against various CA isozymes is not detailed in the provided context, the presence of the sulfamoyl group suggests its potential as a CA inhibitor.
Modulation of Other Relevant Enzyme Families (e.g., Flaviviral Proteases)
The boronic acid moiety is a key feature in the design of inhibitors for various enzyme families, including flaviviral proteases. nih.gov Flaviviruses, such as Zika, West Nile, and dengue viruses, rely on a protease for their replication. nih.govnih.gov The introduction of a C-terminal boronic acid into dipeptidic inhibitors has been shown to increase their affinity for flaviviral proteases by a thousand-fold, resulting in compounds with potent antiviral activity and low cytotoxicity. nih.gov
X-ray crystallography studies have revealed that the boronic acid moiety forms a covalent bond with the catalytic serine residue in the active site of the protease. researchgate.net This covalent interaction is key to the potent inhibition observed. researchgate.net The development of these boronic acid-based inhibitors provides a promising avenue for the design of broad-spectrum antiviral agents against emerging flaviviral pathogens. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Positional and Electronic Impact of Methyl Substitution on Biological Function
The position and electronic nature of substituents on a phenyl ring can significantly influence the biological activity of a compound. In the context of sulfonamide derivatives, the presence and location of a methyl group can alter the molecule's interaction with its biological target.
For instance, in a series of substituted sulfamoyl benzamidothiazoles, it was observed that bis-substituted phenyl rings were necessary for activity. nih.gov Specifically, the 2,5-dimethyl substitution pattern was found to be important. When the methyl groups were spaced away from the thiazole (B1198619) ring with a methylene (B1212753) unit, the compound became inactive, suggesting that a specific bi-aryl conformation is likely required for biological function. nih.gov
Furthermore, replacing a methyl group with a bromo substituent at different positions (2-bromo-5-methyl and 5-bromo-2-methyl) maintained the activity, indicating that these positions are tolerant to modification and could be used for further functionalization. nih.gov This highlights the importance of the substitution pattern on the phenyl ring in defining the structure-activity relationship.
Contributions of the Sulfamoyl Group to Target Binding Affinity and Selectivity
The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore in many biologically active molecules, particularly in the design of enzyme inhibitors. Its primary role is often as a zinc-binding group, which is essential for the inhibition of metalloenzymes like carbonic anhydrases. nih.gov
In the context of carbonic anhydrase inhibitors, the sulfonamide moiety binds to the zinc ion in the active site, mimicking the transition state of the enzyme's natural substrate. mdpi.com SAR studies have consistently shown that the presence of an unsubstituted sulfonamide group is crucial for high-affinity binding. nih.govunifi.it
The substituents on the aromatic ring to which the sulfamoyl group is attached play a significant role in determining the inhibitor's affinity and selectivity for different carbonic anhydrase isoforms. nih.govunifi.it For example, in a series of methyl 5-sulfamoyl-benzoates, variations in substituents on the benzene ring led to a compound with a dissociation constant (Kd) of 0.12 nM for CAIX and over 100-fold selectivity against other CA isozymes. nih.gov This high affinity and selectivity are attributed to specific interactions between the inhibitor and amino acid residues in the active site cavity of the target enzyme. nih.gov
Therefore, the sulfamoyl group in this compound is expected to be a key contributor to its potential binding affinity and selectivity for target metalloenzymes.
Rationalizing the Role of the Boronic Acid Moiety in Enhancing Biological Potency and Modulating Pharmacological Properties
The boronic acid moiety [-B(OH)₂] is a versatile functional group that has gained significant attention in medicinal chemistry for its ability to enhance biological potency and modulate pharmacological properties. nih.govnih.gov
One of the key features of the boronic acid group is its ability to form reversible covalent bonds with nucleophilic residues, such as the serine in the active site of proteases. nih.govmdpi.com This covalent interaction can lead to a significant increase in inhibitor potency. For example, replacing an aldehyde moiety with a boronic acid in peptide-based proteasome inhibitors resulted in a substantial increase in potency and improved pharmacokinetic properties. mdpi.com The boronic acid forms a stable complex with the N-terminal threonine hydroxyl group in the proteasome's active site. nih.gov
The boronic acid group is also considered a bioisostere of the carboxylic acid group. nih.gov Its unique physicochemical and electronic properties, including its Lewis acidity, allow it to interact with biological targets in ways that carboxylic acids cannot. researchgate.net The boron atom in boronic acids is sp² hybridized and has a vacant p-orbital, which allows it to accept a pair of electrons from a nucleophile, leading to a change in hybridization to sp³ and the formation of a stable tetrahedral anionic complex. researchgate.net
Furthermore, boronic acids can form reversible complexes with diols, such as those found in sugars and glycoproteins. nih.govrsc.org This property can be exploited to improve the pharmacokinetic properties of drugs by, for example, reducing first-pass metabolism and increasing bioavailability. nih.gov
At physiological pH, the equilibrium between the neutral trigonal form and the anionic tetrahedral form of the boronic acid can also influence its biological activity and properties. nih.gov
Development of Chemical Probes and Biosensors
The design of fluorescent or responsive probes often relies on the coordination chemistry of boronic acids with diol-containing molecules. This interaction can lead to changes in the photophysical properties of a fluorophore, enabling the detection of specific analytes. The electron-withdrawing nature of the sulfamoyl group in this compound could theoretically lower the pKa of the boronic acid, making it a more effective binder at physiological pH. This characteristic is desirable for the development of biosensors that operate in biological systems. However, no specific studies demonstrating the design and application of fluorescent probes based on this particular boronic acid have been identified.
Design of Fluorescent or Responsive Probes Based on Boronic Acid Coordination
General principles for designing such probes involve linking a boronic acid recognition unit to a fluorescent reporter. The binding of the boronic acid to a target diol, such as a carbohydrate, can trigger a response through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET). The specific substitution pattern of this compound would be expected to influence these processes, but empirical data is lacking.
Utilization of this compound as a Building Block for Bioconjugates
Boronic acids are valuable in the synthesis of bioconjugates, which are hybrid molecules created by linking a biomolecule to another chemical moiety. They can form stable covalent bonds with specific functional groups on proteins, antibodies, or other biomolecules. The sulfamoyl group in this compound could potentially be functionalized to facilitate conjugation, or the entire molecule could be incorporated as a recognition element for carbohydrate-rich targets. Nevertheless, there is no published research that specifically describes the use of this compound as a building block in the creation of bioconjugates.
Advanced Research Directions and Future Perspectives for 5 Methyl 2 Sulfamoylphenyl Boronic Acid
Computational Chemistry and Molecular Modeling in Understanding Compound Behavior
Computational methods are indispensable for predicting the physicochemical properties and interaction profiles of molecules like (5-Methyl-2-sulfamoylphenyl)boronic acid before undertaking extensive laboratory synthesis. These in silico techniques offer profound insights into the compound's potential as a ligand and its intrinsic electronic characteristics.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can elucidate its potential interactions with biological targets, such as enzymes. The sulfamoyl group is a key pharmacophore known to interact with various enzymes, including β-lactamases and carbonic anhydrases. nih.govnih.gov
Docking simulations would likely reveal that the sulfamoyl (-SO₂NH₂) group can act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the oxygen atoms). rjb.ro These interactions are critical for anchoring the ligand within a protein's active site. For instance, in studies of related sulfonamide boronic acids targeting AmpC β-lactamase, the sulfonamide moiety forms crucial hydrogen bonds with conserved residues like Asn152 and Ala318. nih.gov The methyl group on the phenyl ring would contribute to hydrophobic interactions and could influence the compound's orientation and binding affinity through steric effects. Molecular dynamics simulations could further refine these static models by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and conformational changes.
Illustrative Docking Interaction Data for a Sulfonamide Derivative
This table presents hypothetical yet plausible interaction data based on studies of similar compounds.
| Parameter | Value | Description |
|---|---|---|
| Target Protein | AmpC β-lactamase | A key enzyme in bacterial resistance. |
| Binding Affinity (kcal/mol) | -6.5 to -8.0 | Predicted energy of binding, indicating stable interaction. |
| Key H-Bond Interactions | Asn152, Ala318, Gln120 | Residues in the active site forming hydrogen bonds with the sulfamoyl group. |
| Hydrophobic Interactions | Val211, Leu119 | Residues interacting with the methyl-phenyl scaffold. |
| Boronic Acid Interaction | Ser64 (catalytic) | Covalent or strong non-covalent interaction with the catalytic serine residue. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of a molecule. nih.govufms.br For this compound, DFT can be used to calculate fundamental properties that govern its reactivity and spectroscopic signatures. mdpi.com
Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. ufms.br Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to visualize the charge distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The area around the sulfamoyl oxygens and the boronic acid hydroxyls would be expected to be strongly electronegative, making them sites for interaction with electrophiles or hydrogen bond donors. Conversely, the aromatic ring would represent a region of π-electron density. These calculations provide a theoretical foundation for understanding the molecule's behavior in chemical reactions and intermolecular interactions. mdpi.comnih.gov
Table of Predicted Electronic Properties for an Arylboronic Acid Derivative
Calculated using DFT at the M06-2X/6-31+G(d,p) level of theory, values are representative.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Relates to electron-donating ability. |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability. |
| Dipole Moment | 4.5 D | Suggests significant molecular polarity. |
| Calculated pKa | ~8.9 | Predicts Lewis acidity of the boronic acid group. mdpi.com |
Integration into Complex Molecular Architectures for Enhanced Functionality
The distinct functional groups of this compound make it an excellent building block for creating more complex and functional molecules and materials.
Synthesis of Hybrid Molecules Incorporating Other Pharmacophores
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, or a dual mode of action. nih.govresearchgate.net The boronic acid moiety of this compound is highly versatile for this purpose. It is a classic substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which is one of the most powerful methods for forming carbon-carbon bonds. nih.govresearchgate.net
This allows the this compound scaffold to be covalently linked to other biologically active fragments, such as heterocyclic compounds (e.g., quinolines, indoles), natural products, or other known drug motifs. nih.govmdpi.com The inherent biological relevance of the sulfonamide group, a cornerstone of sulfa drugs, combined with another pharmacophore could lead to novel therapeutics. rsc.orgunimelb.edu.au For example, linking it to a moiety known to target a specific cancer-related protein could produce a dual-action anticancer agent.
Development of Supramolecular Assemblies or Polymeric Materials
Arylboronic acids are exceptional building blocks for supramolecular chemistry and materials science due to their ability to form reversible covalent bonds and participate in predictable non-covalent interactions. researchgate.netresearchgate.netnih.gov The boronic acid group can undergo self-condensation to form cyclic trimers known as boroxines or can form dimers through dual hydrogen bonds, similar to carboxylic acids. rsc.org It can also form hydrogen bonds with various co-formers containing nitrogen atoms, leading to the formation of well-defined co-crystals and supramolecular assemblies like stacked layers, helical chains, or ribbons. researchgate.netnih.govrsc.org
Furthermore, the reversible reaction of boronic acids with diols to form boronate esters is a cornerstone of stimuli-responsive materials. rsc.org this compound could be polymerized or grafted onto polymer backbones. nih.gov Such polymers could exhibit pH or sugar sensitivity, as the boronate ester formation is highly dependent on these factors. mdpi.com This property is widely exploited in the development of glucose sensors and self-regulating insulin (B600854) delivery systems. mdpi.comresearchgate.net The sulfamoyl and methyl groups would serve to tune the hydrophilicity, solubility, and specific interactions of the resulting polymeric materials. nih.gov
Emerging Roles in Catalysis and Materials Science
Beyond biological applications, the unique chemical nature of arylboronic acids positions them for roles in catalysis and advanced materials.
Arylboronic acids, particularly electron-deficient ones, are emerging as effective organocatalysts for a variety of chemical transformations. nih.gov They can act as Lewis acid catalysts to activate hydroxyl groups in alcohols and carboxylic acids, facilitating reactions such as dehydrative etherifications, C-C bond formations, and Friedel-Crafts-type alkylations under mild conditions. acs.orgnih.gov The presence of the electron-withdrawing sulfamoyl group on this compound could enhance its Lewis acidity, potentially making it an effective catalyst for these transformations. This catalytic approach is highly atom-economical as it often produces water as the only byproduct. nih.gov
In materials science, boronic acids are integral to the design of functional materials. researchgate.net They can be incorporated into porous materials like covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). Boronic acid-functionalized polymers and nanoparticles are being developed for affinity chromatography to separate and purify cis-diol-containing molecules like glycoproteins and catechols. advancedsciencenews.comacs.org Moreover, the dynamic covalent chemistry of boronate esters is being harnessed to create self-healing hydrogels and vitrimers—polymers that can be reprocessed like thermoplastics while retaining the robustness of thermosets. researchgate.net The specific substitution on this compound could be used to fine-tune the mechanical and responsive properties of these advanced materials. rsc.org
Innovations in Green Chemistry Approaches for Synthesis and Application
The pursuit of environmentally sustainable chemical processes has led to significant innovations in the synthesis and application of boronic acids, including derivatives like this compound. These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
A key area of innovation is the development of more sustainable catalytic systems. Organoboron acids are recognized for their stability and utility as organic-soluble Lewis acids, capable of catalyzing a wide range of reactions such as acylations, dehydrations, and carbonyl condensations. nih.govacs.org Their catalytic nature improves atom efficiency by obviating the need for stoichiometric activating agents that are common in traditional protocols. nih.gov Boronic acids themselves are considered "green" compounds due to their low toxicity and their ultimate degradation into the environmentally benign boric acid. acs.orgmdpi.com
Enzymatic reactions represent another frontier for the sustainable application of boronic acids. techexplorist.com Scientists have successfully engineered enzymes with boronic acid at the reactive center. techexplorist.comscitechdaily.com These biocatalytic systems offer a sustainable alternative to conventional chemical reactions by operating at lower temperatures and avoiding the use of toxic solvents. techexplorist.comscitechdaily.com This method of "directed evolution" not only accelerates catalysis but also achieves high enantioselectivity, which is crucial for producing specific chiral molecules for the pharmaceutical industry. scitechdaily.com
To address the significant waste generated from purification processes in organic synthesis, a novel "phase-switching" strategy has been developed using boronic acids as productive tags. acs.org This technique allows reactions to occur in a homogeneous phase, while product separation is simplified through a liquid partition or precipitation. acs.org By exploiting the ability of boronic acids to form strong complexes with polyols like sorbitol at high pH, hydrophobic boronic acids can be efficiently switched to an aqueous phase, thus avoiding the need for extensive chromatographic purification that uses large volumes of solvents and silica (B1680970) gel. acs.org A significant advantage of this system is that the boronic acid tag is not a waste product; instead, it can be productively converted into other useful functionalities, a feature that aligns perfectly with the principles of atom economy. acs.org
The following table summarizes key green chemistry approaches relevant to the synthesis and application of boronic acid derivatives.
| Green Chemistry Approach | Description | Advantages |
| Boronic Acid Catalysis | Use of organoboron acids as catalysts for various organic transformations like esterification and amidation. nih.gov | High atom efficiency, avoids stoichiometric activators, mild reaction conditions. nih.gov |
| Biocatalysis | Incorporation of boronic acid into enzymes to create new-to-nature catalytic reactions. techexplorist.comscitechdaily.com | Sustainable (low temperatures, no toxic solvents), high enantioselectivity, replaces conventional chemical reactions. techexplorist.comscitechdaily.com |
| Phase-Switch Chemistry | Employing the boronic acid moiety as a "phase tag" to facilitate non-chromatographic purification. acs.org | Minimizes solvent and silica gel waste, simplifies product separation, the tag is a productive part of the synthesis. acs.org |
| Aqueous Reaction Media | Utilizing water as a solvent for reactions catalyzed by boronic acids, such as the conversion of CO2 and epoxides into cyclic carbonates. acs.org | Environmentally benign solvent, operates under mild conditions, reduces reliance on volatile organic compounds. acs.org |
Strategic Directions for Future Research in Boron-Containing Sulfonamide Derivatives
The unique chemical properties of boron, particularly its ability to act as a Lewis acid and form reversible covalent bonds, have positioned boron-containing compounds, including sulfonamide derivatives, as a focal point for future research in medicinal chemistry and materials science. mdpi.com The success of FDA-approved drugs like bortezomib (B1684674) has overcome initial concerns about toxicity and spurred significant interest in this class of compounds. mdpi.comnih.gov
One of the most promising strategic directions is the development of novel antimicrobial agents to combat the growing threat of drug-resistant bacteria. researchgate.net Sulfonamidoboronic acids have shown potential as "cross-class" inhibitors of β-lactamases, the enzymes responsible for resistance to many common antibiotics. nih.gov Research is focused on designing compounds that can inhibit multiple classes of these enzymes simultaneously, a strategy aimed at overcoming resistance in highly problematic pathogens. nih.gov For example, specific sulfonamide boronic acids have demonstrated potent inhibitory activity against class C cephalosporinases and class D carbapenemases, which are major concerns in infections caused by Acinetobacter baumannii. nih.gov Future work will likely involve optimizing the structure of these inhibitors to improve their affinity and spectrum of activity. nih.gov
The expanding structural database of proteins complexed with boron-containing ligands provides a powerful tool for rational drug design. nih.gov Analysis of these crystal structures reveals key interactions and informs the synthesis of new derivatives with improved efficacy and selectivity for various therapeutic targets, including enzymes implicated in cancer and infectious diseases. nih.gov This structure-based approach will be crucial for exploring the full potential of boron-containing sulfonamides beyond their current applications.
Further research is also warranted in exploring novel mechanisms of action. Boron-containing compounds have been investigated as inhibitors of leucyl-tRNA synthetase and other essential bacterial enzymes. researchgate.netmdpi.com Understanding these alternative modes of action can open pathways to new classes of antibiotics that are not susceptible to existing resistance mechanisms.
The table below outlines key future research directions for this class of compounds.
| Research Direction | Focus Area | Rationale and Objective |
| Antimicrobial Drug Discovery | β-Lactamase Inhibitors | Design of "cross-class" sulfonamidoboronic acid inhibitors to combat antibiotic resistance in pathogens like A. baumannii. nih.gov |
| Novel Target Inhibition | Exploration of other essential enzyme targets, such as leucyl-tRNA synthetase, to develop antibiotics with new mechanisms of action. researchgate.netmdpi.com | |
| Structure-Based Drug Design | Ligand-Protein Complex Analysis | Utilizing the growing PDB data of boron-containing ligands to rationally design next-generation inhibitors for cancer and infectious diseases. nih.gov |
| Medicinal Chemistry Expansion | Diversification of Scaffolds | Synthesizing and screening a wider range of boron-containing sulfonamide derivatives to identify new therapeutic applications. mdpi.commdpi.com |
| Boron Delivery Systems | Advanced Formulations | Developing novel delivery mechanisms, such as liposomes or polymer vesicles, to enhance the targeting and efficacy of boron compounds for applications like Boron Neutron Capture Therapy (BNCT). mdpi.comnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-Methyl-2-sulfamoylphenyl)boronic acid, and what purification challenges are commonly encountered?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of aryl halides using palladium catalysts. Key challenges include:
- Purification : Boronic acids are prone to dehydration/trimerization, forming boroxines. To mitigate this, derivatization with diols (e.g., pinacol) to stabilize boronic esters is recommended prior to purification .
- Functional Group Compatibility : The sulfamoyl group may require protection during synthesis to avoid side reactions. Post-synthesis deprotection under mild acidic conditions is advised .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- MALDI-MS : For peptides or conjugates, derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents trimerization and enables accurate mass analysis .
- LC-MS/MS : Enables sensitive detection of underivatized boronic acids in complex matrices (e.g., drug substances) using Multiple Reaction Monitoring (MRM) .
- NMR : ¹¹B NMR is critical for confirming boronic acid integrity and detecting boroxine byproducts .
Advanced Research Questions
Q. How can binding kinetics between this compound and diol-containing biomolecules be experimentally determined?
- Methodological Answer :
- Stopped-Flow Fluorescence : Measures rapid binding events (completed within seconds). For example, kon values for arylboronic acids with sugars follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding on functionalized surfaces. Buffer conditions (pH, ionic strength) must be optimized to minimize non-specific interactions .
Q. What strategies can assess the potential of this compound as a proteasome inhibitor or therapeutic agent?
- Methodological Answer :
- Proteasome Activity Assays : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure inhibition of chymotrypsin-like activity. Compare IC50 values to established inhibitors like Bortezomib .
- Cellular Uptake Studies : Conjugation with fluorescent tags (e.g., FITC) and flow cytometry can evaluate intracellular delivery efficiency. Boronic acids’ diol-binding affinity may enhance uptake in glycoprotein-rich environments .
Q. How can this compound be integrated into glucose-responsive materials for biomedical applications?
- Methodological Answer :
- Polymer Functionalization : Covalent attachment to polymers (e.g., poly(acrylamide)) creates hydrogels that swell in response to glucose. Use radical polymerization with boronic acid-containing monomers .
- Electrochemical Sensors : Immobilize on redox-active polymers (e.g., poly-nordihydroguaiaretic acid) for reusable glucose monitoring. The polymer acts as a molecular sieve to exclude interferents .
Q. What are the common pitfalls in detecting boronic acid impurities, and how can they be addressed?
- Methodological Answer :
- Boroxine Interference : LC-MS/MS in MRM mode avoids false positives by targeting unique fragmentation patterns of underivatized boronic acids .
- Low Sensitivity : Derivatization with nitrocatechol enhances ionization efficiency in ESI-MS .
Q. How does the structural motif of this compound influence its thermal stability for drug formulation?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures under nitrogen/air. Aromatic boronic acids with electron-withdrawing groups (e.g., sulfamoyl) often exhibit higher thermal stability (>300°C) due to reduced boroxine formation .
- Degradation Pathways : FTIR and GC-MS can identify volatile byproducts (e.g., boric acid) to optimize storage conditions (dry, inert atmosphere) .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
